REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[CH:5][CH:4]=1.C(O[CH:13]=[C:14]([C:20]([O:22][CH2:23][CH3:24])=[O:21])[C:15]([O:17][CH2:18][CH3:19])=[O:16])C>>[CH3:1][O:2][C:3]1[CH:9]=[CH:8][C:6]([NH:7][CH:13]=[C:14]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[C:20]([O:22][CH2:23][CH3:24])=[O:21])=[CH:5][CH:4]=1
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Name
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|
Quantity
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28.3 g
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Type
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reactant
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Smiles
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COC1=CC=C(N)C=C1
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Name
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|
Quantity
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46 mL
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Type
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reactant
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Smiles
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C(C)OC=C(C(=O)OCC)C(=O)OCC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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to stir at rt for 16 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Removal of solvent
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Type
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CUSTOM
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Details
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gave diethyl ([(4-methoxyphenyl)aniino]methylenelmalonate
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Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
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COC1=CC=C(C=C1)NC=C(C(=O)OCC)C(=O)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |